15-epi-PGA1

Mitochondrial dysfunction Alzheimer's disease Bioenergetics

Procure 15-epi-Prostaglandin A1 (15-epi-PGA1, CAS 20897-92-1) as the definitive 15(R) stereoisomer standard—not generic PGA1. This specific epimer is a validated mitochondrial electron transfer system (ETS) inhibitor (63.3% respiration reduction at 9 µg/mL in N2a neurons) and a dementia-elevated circulating factor. Essential for LC-MS/MS method development targeting Alzheimer's biomarker quantification and for medicinal chemistry benchmarking of 15(R)-configured antitumor analogs. Insist on ≥98% purity to ensure chromatographic fidelity and biological reproducibility.

Molecular Formula C20H32O4
Molecular Weight 336.5 g/mol
Cat. No. B122309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15-epi-PGA1
Synonyms15-epi PGA1
Molecular FormulaC20H32O4
Molecular Weight336.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O
InChIInChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-18,21H,2-11H2,1H3,(H,23,24)/b14-12+/t16-,17+,18+/m0/s1
InChIKeyBGKHCLZFGPIKKU-AHUSATQRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





15-epi-PGA1 (15(R)-Prostaglandin A1) – A Stereochemically Defined Tool for Alzheimer‘s Disease and Mitochondrial Dysfunction Research


15-epi-Prostaglandin A1 (15-epi-PGA1, CAS 20897-92-1) is the 15(R) stereoisomer of prostaglandin A1 (PGA1) and a naturally occurring A-series prostanoid found in gorgonian soft corals . Unlike its parent compound PGA1—whose reported activities include renal vasodilation, anti-inflammatory effects via PPARγ/NF-κB modulation, and antiviral action against HIV-1 —15-epi-PGA1 has historically lacked published bioactivity reports . However, recent evidence has identified this specific stereoisomer as a circulating factor elevated in dementia and a direct inhibitor of mitochondrial electron transfer system (ETS) function [1].

Why 15-epi-PGA1 Cannot Be Substituted with PGA1 in Mitochondrial Dysfunction and Alzheimer‘s Disease Research


Stereochemistry is not a passive attribute in this case; it dictates both biological activity and analytical detection. While standard PGA1 (15S) exhibits a broad but relatively weak pharmacological profile, the 15(R) epimer, 15-epi-PGA1, has been uniquely identified as a specific “mito-inhibitory” biomarker elevated in Alzheimer‘s disease (AD) dementia. Attempting to use generic PGA1 as a surrogate would be scientifically invalid because the differential mitochondrial inhibition data [1] and the elevated serum levels observed in AD cohorts [2] are exclusive to the 15-epi stereoisomer. Furthermore, the lack of published receptor binding or classical anti-inflammatory activity for 15-epi-PGA1 underscores that it is not functionally interchangeable with PGA1; its value lies in its distinct pathological association and mechanism of action.

Quantitative Evidence Guide: Differentiating 15-epi-PGA1 from PGA1 and Other Prostaglandin Analogs


Exclusive Mitochondrial ETS Inhibition: 15-epi-PGA1 vs. Baseline Control

15-epi-PGA1 directly inhibits mitochondrial electron transfer system (ETS) function in multiple cell types. In a direct experimental setup, treatment with 9 µg/mL 15-epi-PGA1 reduced maximal mitochondrial respiration in neuronal N2a cells by 63.3% compared to untreated controls [1]. In contrast, PGA1 has been reported to exhibit neuroprotective effects, including the inhibition of apoptosis and reduction of cerebral infarction volume in rodent models [2]. This demonstrates a divergent, and potentially opposite, functional outcome between the two stereoisomers in neurological contexts.

Mitochondrial dysfunction Alzheimer's disease Bioenergetics

Cell-Type-Specific Mitochondrial Dysfunction: 15-epi-PGA1 vs. Baseline

The mitochondrial inhibitory effect of 15-epi-PGA1 is not uniform across cell types. While 9 µg/mL reduced maximal respiration in N2a neurons by 63.3%, a lower concentration of 3 µg/mL reduced the Spare Respiratory Capacity (SRC) in C2C12 myoblasts by 68% [1]. This suggests that myogenic cells may exhibit greater sensitivity to 15-epi-PGA1-induced mitochondrial impairment compared to neuronal cells.

Mitochondrial dysfunction C2C12 myoblasts Spare respiratory capacity

Clinical Association: Elevated Serum 15-epi-PGA1 Levels in Alzheimer's Disease Dementia

15-epi-PGA1 is not merely an in vitro tool compound; it has been identified as a circulating factor with potential clinical relevance. In a cohort of older adults, serum levels of 15-epi-PGA1 were found to be elevated by 87.6% in participants with dementia compared to those with normal cognition [1]. This specific elevation was correlated with both cognitive decline and reduced hippocampal volume, a key marker of AD-related neurodegeneration [1]. While PGA1 has been studied in various contexts, including AD [2], no comparable clinical association linking PGA1 serum levels to dementia has been reported.

Alzheimer's disease Biomarker Lipidomics

Analytical Differentiation: Stereochemical Purity for Accurate Quantitation

Procurement of authentic 15-epi-PGA1 is critical for accurate lipidomic analysis. The 15(R) and 15(S) epimers (15-epi-PGA1 vs. PGA1) are chromatographically distinct and cannot be differentiated by mass alone. High-resolution mass spectrometry (HRMS) and NMR spectroscopy are required to confirm the specific C15 hydroxyl stereochemistry [1]. The product is supplied as a solution in methyl acetate with a purity of ≥98% and a recommended storage stability of ≥2 years at -20°C . Using generic PGA1 as a substitute would lead to misidentification and inaccurate quantification in complex biological matrices.

Stereochemistry Analytical standard Mass spectrometry

Antiproliferative Activity: The 15-epi Motif in Synthetic Analogs

While the biological activity of native 15-epi-PGA1 was previously unreported , the 15-epi stereochemical motif has been exploited to create significantly more potent antiproliferative agents. A synthetic analog, 15-epi-Δ7-PGA1 methyl ester (NAG-0092), which combines a cross-conjugated dienone structure with the 15-epi configuration, was shown to be “far more potent” than native PGA1 in inhibiting cell growth and inducing G1 arrest in A172 human glioma cells [1]. This provides class-level evidence that the 15(R) stereochemistry can dramatically enhance the bioactivity of PGA1 derivatives, even if the parent 15-epi-PGA1 molecule itself has a distinct, context-specific function.

Cancer chemotherapy Antiproliferative G1 arrest

Key Research and Procurement Scenarios for 15-epi-PGA1 in Neuroscience and Lipidomics


Investigating Systemic Mitochondrial Dysfunction in Alzheimer's Disease Models

Researchers studying the role of circulating factors in AD-related bioenergetic decline should use 15-epi-PGA1 to model and validate mitochondrial ETS inhibition. The evidence that 9 µg/mL of 15-epi-PGA1 reduces maximal respiration in N2a neurons by 63.3% [1] makes it a potent and specific tool for inducing a disease-relevant mitochondrial phenotype in vitro. This is far more targeted than using non-specific mitochondrial toxins like rotenone or oligomycin, as it mimics an endogenous pathological signal.

Development and Validation of Targeted Lipidomics Assays for AD Biomarker Discovery

Procurement of high-purity (≥98%) 15-epi-PGA1 analytical standard is essential for developing and validating LC-MS/MS or HRMS methods aimed at quantifying this specific stereoisomer in human biofluids. Given the 87.6% elevation observed in dementia patient serum [2], accurate detection is paramount. Using a generic PGA1 standard would result in failed method development due to different chromatographic retention times and would yield false-positive or false-negative results in clinical cohort studies.

Stereospecific Synthesis and Drug Discovery for Cancer Therapeutics

Medicinal chemists and drug discovery groups focused on developing cyclopentenone prostaglandin analogs should procure 15-epi-PGA1 as a critical reference standard and potential scaffold. The demonstrated superior antiproliferative activity of the 15-epi-Δ7-PGA1 methyl ester analog against glioma cells [3] provides a strong rationale for exploring the 15(R) configuration in novel antitumor agents. The compound serves as a benchmark for assessing the activity of new synthetic derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 15-epi-PGA1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.